molecular formula C6H6BFO3 B069552 (3-Fluoro-4-hydroxyphenyl)boronic acid CAS No. 182344-14-5

(3-Fluoro-4-hydroxyphenyl)boronic acid

Cat. No. B069552
M. Wt: 155.92 g/mol
InChI Key: OYNDLOJPYURCJG-UHFFFAOYSA-N
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Description

(3-Fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention for its unique properties and potential applications in organic synthesis, materials science, and medicinal chemistry. Its structure allows for interesting reactivity and bonding characteristics, making it a valuable molecule for various chemical transformations and applications (Golovanov & Sukhorukov, 2021).

Synthesis Analysis

The synthesis of (3-Fluoro-4-hydroxyphenyl)boronic acid involves several key steps, typically starting from fluorinated phenols or boronic esters. The precise methodology can vary, but common approaches include cross-coupling reactions, such as Suzuki-Miyaura couplings, that allow for the introduction of the boronic acid moiety into the fluorinated phenol framework (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of (3-Fluoro-4-hydroxyphenyl)boronic acid is characterized by a boronic acid group adjacent to a fluorine atom and a hydroxyl group on a phenyl ring. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with various substrates and ligands. Studies on similar boronic acid structures have highlighted the stability and versatility of these compounds in forming boronate esters and complexes with various molecules (Sivaev, 2023).

Chemical Reactions and Properties

(3-Fluoro-4-hydroxyphenyl)boronic acid participates in a variety of chemical reactions, leveraging the reactivity of both the boronic acid and the fluorine atom. It can act as a coupling partner in cross-coupling reactions, as well as engage in the formation of cyclic boronate esters and complexes. The presence of the fluorine atom influences the acid's electrophilicity and overall reactivity pattern (Mereddy et al., 2018).

Physical Properties Analysis

The physical properties of (3-Fluoro-4-hydroxyphenyl)boronic acid, such as solubility, melting point, and stability, are influenced by the presence of both the boronic acid and the fluorine atom. These properties are crucial for its handling and application in various chemical processes and formulations. Detailed physical property data typically require experimental determination specific to this compound.

Chemical Properties Analysis

The chemical properties of (3-Fluoro-4-hydroxyphenyl)boronic acid, including acidity, reactivity towards diols and amines, and stability in various environments, are key to its application in synthesis and materials science. Its ability to form stable boronate esters underlies many of its applications in catalysis, polymer chemistry, and bioconjugation techniques (Plescia & Moitessier, 2020).

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry : Boronic acids, including (3-Fluoro-4-hydroxyphenyl)boronic acid, are crucial in the synthesis of biologically active compounds and are used as pharmaceutical agents. They play a significant role in various organic reactions such as Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and more (Das et al., 2003).

  • Fluorescence Quenching Studies : Fluorophenyl boronic acid derivatives have been studied for their fluorescence quenching properties in alcohols, which is valuable in understanding the behavior of these compounds under different conditions (Geethanjali et al., 2015).

  • Use in Sensor Technology : Boronic acids, including fluorinated phenylboronic compounds, are used in sensor technology due to their ability to bind with saccharides and other biomolecules. This property is utilized in glucose sensing materials and in the development of sensors for various biological and chemical applications (Brooks et al., 2018).

  • Biological and Medical Applications : Fluorinated boron species, including fluorinated phenylboronic compounds, have shown potential as receptors for important bioanalytes and as biologically active substances. Their properties, such as increased acidity due to the presence of fluorine atoms, are crucial for interactions with analytes or certain pathogen’s enzymes (Adamczyk-Woźniak & Sporzyński, 2022).

  • Environmental Applications : Boronic acids have also been explored for environmental applications, such as in the treatment of boron pollution. Novel boron-adsorbing materials with boronate affinity have been developed for effective boron removal, showcasing the versatility of boronic acid derivatives in various domains (Zhang et al., 2021).

Safety And Hazards

“(3-Fluoro-4-hydroxyphenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“(3-Fluoro-4-hydroxyphenyl)boronic acid” has been used as intermediates . It has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

properties

IUPAC Name

(3-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNDLOJPYURCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629635
Record name (3-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-hydroxyphenyl)boronic acid

CAS RN

182344-14-5
Record name (3-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Al-Soud - Jordan Journal of Chemistry (JJC), 2010 - platform.almanhal.com
A series of new 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1, 2, 4-triazoles (5-15) were successfully synthesized by Suzuki coupling between 5-(4-bromophenyl)-3-(…
Number of citations: 12 platform.almanhal.com
L Siebenbuerger, V Hernandez-Olmos… - Journal of Medicinal …, 2018 - ACS Publications
Intracellular elevation of E2 levels in bone by inhibition of 17β hydroxysteroid dehydrogenase type 2 (17β-HSD2) without affecting systemic E2 levels is an attractive approach for a …
Number of citations: 8 pubs.acs.org
M Erra, J Taltavull, FJ Bernal, JF Caturla… - Journal of Medicinal …, 2018 - ACS Publications
Oral PI3Kδ inhibitors such as Idelalisib and Duvelisib have shown efficacy as anticancer agents and Idelalisib has been approved for the treatment of three B-cell cancers. However, …
Number of citations: 25 pubs.acs.org
J Yi, G Du, Y Zhao, L Zhang, B Li, W Zhu… - Medicinal Chemistry …, 2018 - Springer
Peroxisome proliferator-activated receptors (PPARs) agonists contribute to the regulation of glucose, lipid, and cholesterol metabolism and have emerged as key targets to treat …
Number of citations: 4 link.springer.com
A Aggarwal, MK Parai, N Shetty, D Wallis, L Woolhiser… - Cell, 2017 - cell.com
Widespread resistance to first-line TB drugs is a major problem that will likely only be resolved through the development of new drugs with novel mechanisms of action. We have used …
Number of citations: 138 www.cell.com

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